molecular formula C21H44INO2 B1629055 Palmitoylcholine iodide CAS No. 26640-69-7

Palmitoylcholine iodide

Cat. No.: B1629055
CAS No.: 26640-69-7
M. Wt: 469.5 g/mol
InChI Key: NWSQPBFJBOJAMX-UHFFFAOYSA-M
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Description

Palmitoylcholine iodide is a quaternary ammonium salt composed of palmitic acid (a saturated C16 fatty acid) esterified to a choline moiety, with iodide as the counterion. Its molecular formula is C₂₁H₄₄INO₂, derived by replacing the chloride in palmitoylcholine chloride (C₂₁H₄₄ClNO₂) with iodide . This substitution increases its molecular weight (approximately 481.04 g/mol) and alters its physicochemical properties, such as solubility and lipophilicity. Palmitoylcholine derivatives are studied for their cholinergic activity, acting as agonists or antagonists at nicotinic acetylcholine receptors (nAChRs) depending on acyl chain length and saturation .

Properties

CAS No.

26640-69-7

Molecular Formula

C21H44INO2

Molecular Weight

469.5 g/mol

IUPAC Name

2-hexadecanoyloxyethyl(trimethyl)azanium;iodide

InChI

InChI=1S/C21H44NO2.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1

InChI Key

NWSQPBFJBOJAMX-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[I-]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[I-]

Origin of Product

United States

Chemical Reactions Analysis

Phosphorylation and Choline Conjugation

Palmitoylcholine is synthesized through sequential reactions involving phosphatidic acid (PA) and cytidine triphosphate (CTP) to form CDP-diacylglycerol (CDP-DAG), followed by headgroup addition (e.g., choline) . For isotopic labeling, rac-1-palmitoyl-2-oleoylglycerol reacts with POCl₃ and radiolabeled choline (e.g., [³H]choline) to yield phosphatidyl-[³H]choline, with purification via reversed-phase HPLC (22% yield) .

Iodide Salt Formation

While direct synthesis of palmitoylcholine iodide is not explicitly documented, analogous acylsulfenyl iodide syntheses involve iodination of carbothioic acid derivatives using iodine or N-iodosuccinimide (NIS) in dichloromethane (-15–0°C, 40–90% yields) . Similar methods may apply for exchanging chloride (e.g., in choline chloride palmitate) with iodide via metathesis.

Aqueous Hydrolysis

The ester bond in palmitoylcholine is susceptible to hydrolysis, producing palmitic acid and choline. In biological systems, this reaction is catalyzed by phospholipases (e.g., PLA₂), but non-enzymatic hydrolysis proceeds under acidic or alkaline conditions.

Gut Microbiota Metabolism

Intestinal microbiota convert dietary phosphatidylcholine (structurally related to palmitoylcholine) into trimethylamine (TMA), which is oxidized to trimethylamine N-oxide (TMAO) in the liver. Elevated TMAO correlates with cardiovascular risk (hazard ratio: 2.54 for highest vs. lowest quartile) .

Table 2: Key Metabolites and Pathways

SubstrateMicrobial ProductHepatic ProductClinical Association
PhosphatidylcholineTMATMAOCardiovascular risk
Palmitoylcholine(Theoretical) TMA(Theoretical) TMAONot yet characterized

Radical-Mediated Oxidation

Linoleate-containing phospholipids undergo autoxidation at bis-allylic positions (C9, C11, C13) via peroxyl radical intermediates. For palmitoylcholine, oxidation likely targets the unsaturated palmitoyl chain, with β-scission of peroxyl radicals dominating (rate constant: 2.6 × 10⁶ s⁻¹ at 37°C) unless trapped by antioxidants like α-tocopherol (3.5 × 10⁶ M⁻¹s⁻¹) .

Table 3: Oxidation Selectivity in Lipid Systems

Radical PositionReactivityMajor Products
C9, C13Higher stability(E,Z)-configured hydroperoxides
C11Rapid β-scissionRegenerated substrate + O₂

Electrophilic Additions

Acylsulfenyl iodides (e.g., RCOSI) react with alkenes via episulfuranes or episulfonium intermediates . this compound may undergo analogous additions, though this remains speculative.

Phosphorylation Modifications

N-acyl-O-phosphocholineserines (e.g., PPCS) are synthesized using 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, suggesting palmitoylcholine could be modified similarly for specialized lipid derivatives .

Thermal and Photolytic Degradation

Quaternary ammonium iodides are prone to Hofmann elimination under heat, forming alkenes and trimethylamine. Photolysis may cleave the C–O ester bond, releasing palmitic acid and choline iodide.

Counterion Exchange

Iodide in this compound can be displaced by other anions (e.g., chloride, sulfate) in aqueous solution, altering solubility and reactivity.

Analytical Characterization

  • LC-MS/MS : Used to confirm synthetic products (e.g., PPCS methyl ester) .

  • X-ray Crystallography : Resolves near-square planar geometry in related iodides (e.g., PhCOSI) .

Comparison with Similar Compounds

Acylcholines with Varying Chain Lengths and Counterions

Acylcholines differ in their fatty acid chain length and counterions, influencing their biological activity and applications:

Compound Molecular Formula Chain Length Counterion Key Properties Biological Activity
Palmitoylcholine iodide C₂₁H₄₄INO₂ C16 (saturated) I⁻ High lipophilicity; iodide enhances stability in certain formulations . Acts as nAChR agonist in physiological tests .
Acetylcholine iodide C₇H₁₆INO₂ C2 (acetyl) I⁻ Smaller, more hydrophilic; rapid hydrolysis by acetylcholinesterase. Classic neurotransmitter; short-lived activity .
Arachidonoylcholine C₂₅H₄₄NO₂⁺ C20 (unsaturated) Varies Unsaturated chain increases membrane fluidity. Inhibits nAChR activity in the presence of PNU120596 .

Key Findings :

  • Chain Length : Longer saturated chains (e.g., palmitoyl) enhance lipophilicity, prolonging membrane interaction and agonist activity .
  • Unsaturation: Unsaturated acylcholines (e.g., arachidonoyl) exhibit inhibitory effects on nAChRs, contrasting with the agonistic behavior of saturated analogs .
  • Counterion : Iodide may improve thermal stability compared to chloride but reduces water solubility due to larger ionic radius.
Iodide-Containing Compounds

This compound shares iodide as a counterion with other salts, but its biological and chemical profiles differ significantly:

Compound Molecular Formula Structure Key Properties Applications Toxicity/Challenges
This compound C₂₁H₄₄INO₂ Quaternary ammonium Combines choline's surfactant properties with iodide's stability. Potential use in drug delivery or as a surfactant. Limited data; iodide may contribute to iodism at high doses .
Potassium iodide (KI) KI Ionic crystal Highly water-soluble; rapid absorption and excretion . Thyroid protection, antifungal agent. Iodism (rashes, mucosal irritation) .
Methyl iodide CH₃I Volatile liquid Low water solubility; atmospheric lifetime ~5 days . Organic synthesis, fumigant. Neurotoxic; ozone-depleting .
Dimethylsulfonium iodide C₂H₇IS Sulfur-containing salt Melts at 165°C; high antimicrobial activity against Staphylococcus aureus . Antimicrobial applications. Limited toxicity data.

Key Findings :

  • Solubility : this compound is less water-soluble than KI but more lipophilic, enabling membrane penetration.
  • Toxicity Profile : Unlike methyl iodide (neurotoxic) or KI (iodism), this compound’s toxicity likely stems from both iodide release and choline-mediated effects.
Choline Derivatives

Choline-based compounds vary in structure and function:

Compound Molecular Formula Structure Key Properties Applications
This compound C₂₁H₄₄INO₂ Acylated choline Combines surfactant properties with iodide’s stability. Research on cholinergic signaling .
Phosphatidylcholine C₄₂H₈₂NO₈P Phospholipid Major membrane component; forms liposomes. Drug delivery, dietary supplements .
Acetylcholine chloride C₇H₁₆ClNO₂ Quaternary ammonium Rapidly hydrolyzed; short-acting neurotransmitter. Neurobiological research .

Key Findings :

  • Functional Role : this compound’s acyl chain enables sustained interaction with lipid membranes, unlike acetylcholine’s transient activity.
  • Formulation Use : Phosphatidylcholine is preferred for drug delivery due to self-assembly properties, whereas this compound may serve niche roles in receptor studies.

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